molecular formula C17H21Cl2N3O3 B13319897 1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+

1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+

Cat. No.: B13319897
M. Wt: 386.3 g/mol
InChI Key: WFRHHSKSCNYHNF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+ is a synthetic organic compound with a unique structure that includes a tetrahydropyrimidine ring substituted with dimethyl and prop-2-yn-1-ylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+ typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,3-dimethylurea with propargylamine under acidic conditions to form the desired tetrahydropyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+ undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+ has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+ involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine
  • 1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D
  • 1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+

Uniqueness

The uniqueness of 1,3-Dimethyl-6-[(prop-2-YN-1-YL)amino]-1,2,3,4-tetrahydropyrimidine-2,4-D+ lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H21Cl2N3O3

Molecular Weight

386.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;1,3-dimethyl-N-prop-2-ynyl-2,4-dihydropyrimidin-6-amine

InChI

InChI=1S/C9H15N3.C8H6Cl2O3/c1-4-6-10-9-5-7-11(2)8-12(9)3;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1,5,10H,6-8H2,2-3H3;1-3H,4H2,(H,11,12)

InChI Key

WFRHHSKSCNYHNF-UHFFFAOYSA-N

Canonical SMILES

CN1CC=C(N(C1)C)NCC#C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

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